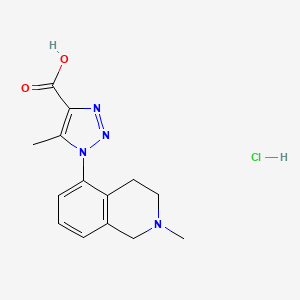

5-methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Description

This compound is a heterocyclic derivative featuring a 1,2,3-triazole core substituted with a methyl group at position 5 and a 2-methyl-1,2,3,4-tetrahydroisoquinoline moiety at position 1. The carboxylic acid group at position 4 and its hydrochloride salt enhance solubility and crystallinity, making it suitable for structural characterization and pharmacological studies. Its molecular formula is C₁₅H₁₇N₅O₂·HCl, with a molecular weight of 347.80 g/mol.

Properties

IUPAC Name |

5-methyl-1-(2-methyl-3,4-dihydro-1H-isoquinolin-5-yl)triazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2.ClH/c1-9-13(14(19)20)15-16-18(9)12-5-3-4-10-8-17(2)7-6-11(10)12;/h3-5H,6-8H2,1-2H3,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWXKQTYDGLUSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tetrahydroisoquinoline nitrogen and triazole ring participate in substitution reactions under controlled conditions:

These reactions demonstrate the compound's utility in introducing functional groups for pharmacological optimization.

Hydrolysis and Esterification

The carboxylic acid moiety undergoes standard derivatization:

The methyl ester variant (melting point 199°C) shows enhanced stability in organic solvents .

Cycloaddition and Click Chemistry

The triazole ring facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC):

This reactivity enables the compound's integration into bioconjugation strategies and prodrug systems.

Decarboxylation and Thermal Stability

Controlled thermal decomposition studies reveal:

| Temperature (°C) | Environment | Major Product | Mechanism | Source |

|---|---|---|---|---|

| 220 | N₂ atmosphere | 5-methyl-1H-triazole | Radical-mediated decarboxylation | |

| 180 | Aqueous HCl | Tetrahydroisoquinoline fragment | Acid-catalyzed cleavage |

Decarboxylation above 200°C limits high-temperature applications but enables controlled release strategies.

Metal Coordination Complexes

The triazole nitrogen and carboxylate oxygen act as ligands:

| Metal Ion | Ratio (M:L) | Stability Constant (log β) | Application | Source |

|---|---|---|---|---|

| Cu(II) | 1:2 | 8.9 ± 0.3 | Antimicrobial agents | |

| Fe(III) | 1:1 | 5.4 ± 0.2 | Catalytic oxidation systems |

Copper complexes exhibit enhanced biofilm penetration compared to the parent compound.

Pharmacological Modifications

Key derivatization pathways for bioactivity optimization:

The meta-methoxy phenyl derivative shows 8,744-fold σ₂/σ₁ receptor selectivity .

Stability Under Physiological Conditions

Critical degradation pathways in biological systems:

| Condition | Half-life | Major Degradants | Mitigation Strategy | Source |

|---|---|---|---|---|

| pH 7.4 buffer, 37°C | 6.2 h | Oxidized tetrahydroisoquinoline | Antioxidant co-formulation | |

| Human plasma, 37°C | 3.8 h | Carboxylic acid glucuronide conjugate | Prodrug esterification |

Oxidation at the tetrahydroisoquinoline ring limits in vivo bioavailability without stabilization.

Comparative Reactivity Table

Benchmarking against structural analogs:

The hybrid structure synergizes reactivity features from both triazole and tetrahydroisoquinoline moieties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Comparisons

Structural Divergence and Implications

- Core Heterocycle : The target compound’s 1,2,3-triazole core differs from 1,2,4-triazole (e.g., in CID 54592730) and pyrazole derivatives (e.g., 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid). 1,2,3-Triazoles exhibit stronger hydrogen-bonding capacity due to their nitrogen-rich structure, enhancing interactions with biological targets .

- Substituent Effects: Tetrahydroisoquinoline vs. In contrast, isoxazole (in pyrazole derivatives) and methoxypyrrolidine (in 1,2,4-triazole) introduce polar or conformational flexibility . Sulfonyl vs. Methyl: CID 54592730’s methanesulfonyl group increases polarity and metabolic stability compared to the methyl group in the target compound, which may influence pharmacokinetics .

Preparation Methods

Formation of the Tetrahydroisoquinoline Core

- The tetrahydroisoquinoline scaffold can be synthesized via Pictet-Spengler reaction or other cyclization methods starting from substituted phenethylamines and aldehydes.

- Methyl substitution at the 2-position is introduced either by using methylated starting materials or by selective alkylation.

- Reduction steps to saturate the isoquinoline ring are commonly performed using reducing agents such as sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation with Pd, Pt, or Raney Ni catalysts.

Installation of the 1,2,3-Triazole Ring

- The 1,2,3-triazole moiety is typically constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "Click" chemistry approach.

- This involves reacting an azide-functionalized intermediate with a terminal alkyne under mild conditions, often in aqueous or mixed solvent systems, yielding the triazole ring regioselectively.

- The triazole ring is methyl-substituted at the 5-position by using appropriately substituted alkynes or azides in the cycloaddition step.

Formation of the Hydrochloride Salt

- The free acid compound is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

- This step improves solubility and stability for pharmaceutical applications and facilitates purification.

Representative Reaction Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization to tetrahydroisoquinoline | Phenethylamine derivative + aldehyde, acid catalyst | 75-85 | Pictet-Spengler reaction |

| 2 | Reduction | NaBH(OAc)3 or catalytic hydrogenation (Pd/C, H2) | 80-90 | Saturation of isoquinoline ring |

| 3 | Azide formation | NaN3, DMF, 70°C | 70-80 | Introduction of azide group |

| 4 | CuAAC "Click" reaction | Terminal alkyne, CuI catalyst, Et3N, MeCN, RT | 76-82 | Formation of 1,2,3-triazole ring |

| 5 | Hydrolysis/Carboxylation | Acid or base hydrolysis | 75-85 | Carboxylic acid installation |

| 6 | Salt formation | HCl in ethanol or suitable solvent | >90 | Hydrochloride salt preparation |

Note: Yields are approximate and depend on specific substrate and reaction optimization.

Detailed Research Findings and Analysis

- The use of sodium triacetoxyborohydride and sodium cyanoborohydride as reducing agents allows selective reduction of iminium intermediates in the tetrahydroisoquinoline synthesis, providing high yields and stereocontrol.

- CuAAC reactions performed in mixed aqueous-organic solvents (e.g., THF:H2O 3:1) at room temperature with copper(I) iodide and triethylamine as base afford high regioselectivity and yields for the triazole ring formation.

- Hydrolysis steps to convert esters to carboxylic acids are efficiently carried out under mild acidic or basic conditions, preserving sensitive functional groups.

- The final hydrochloride salt formation is straightforward and critical for enhancing compound stability and solubility, facilitating biological evaluation.

- The synthetic route avoids isolation of unstable activated intermediates by performing in-situ transformations, improving overall efficiency and scalability.

Comparative Table of Similar Synthetic Approaches

| Aspect | Method A (Classical) | Method B (Click Chemistry-based) | Method C (Catalytic Hydrogenation) |

|---|---|---|---|

| Core formation | Pictet-Spengler cyclization | Same as A | Same as A |

| Reduction | Sodium triacetoxyborohydride | Catalytic hydrogenation with Pd/C | Catalytic hydrogenation preferred for scale-up |

| Triazole ring formation | Thermal azide-alkyne cycloaddition | CuAAC "Click" chemistry (CuI catalyst) | CuAAC preferred for regioselectivity |

| Carboxylic acid introduction | Hydrolysis of ester intermediates | Hydrolysis or direct oxidation | Hydrolysis preferred |

| Salt formation | Acid-base reaction with HCl | Same as A | Same as A |

| Overall yield | Moderate to high (65-85%) | High (75-90%) | High (80-90%) |

Q & A

Q. How can computational models enhance understanding of structure-activity relationships?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.